molecular formula C9H11NO2 B1354101 4'-Methoxy-N-methylformanilide CAS No. 5279-51-6

4'-Methoxy-N-methylformanilide

Cat. No.: B1354101
CAS No.: 5279-51-6
M. Wt: 165.19 g/mol
InChI Key: AOXIKOMIXYQQLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Methoxy-N-methylformanilide can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared by reacting N-methylformanilide with phosphorus oxychloride (POCl3) . The reaction is carried out under controlled conditions, often involving heating and subsequent workup to isolate the desired product .

Industrial Production Methods

In industrial settings, the synthesis of 4’-Methoxy-N-methylformanilide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-N-methylformanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-N-methylformanilide is unique due to the presence of both the methoxy and N-methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual similar compounds .

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(7-11)8-3-5-9(12-2)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXIKOMIXYQQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461869
Record name 4'-Methoxy-N-methylformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-51-6
Record name 4'-Methoxy-N-methylformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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